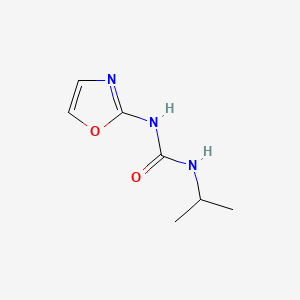
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22O2P It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to a (2-ethoxy-2-oxoethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of iodine. The reaction proceeds as follows:
-
Reaction of Triphenylphosphine with Ethyl Bromoacetate
Reagents: Triphenylphosphine, Ethyl bromoacetate
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction.
Product: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
-
Addition of Iodine
Reagents: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, Iodine
Conditions: The bromide salt is treated with iodine to exchange the bromide ion with iodide.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to regenerate triphenylphosphine and other products.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Triphenylphosphine and corresponding reduced products.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium chloride
Uniqueness
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the presence of the (2-ethoxy-2-oxoethyl) group provides steric and electronic effects that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
33696-89-8 |
|---|---|
Molekularformel |
C22H22IO2P |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UFRKBUBBBSDECX-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


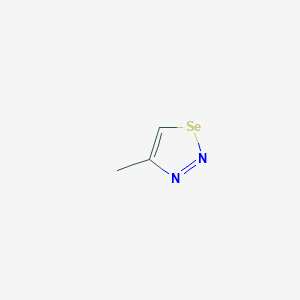
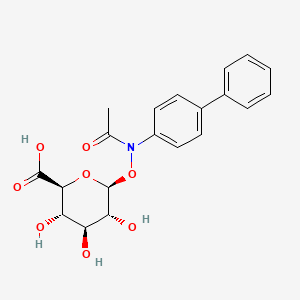

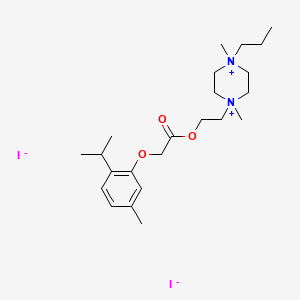
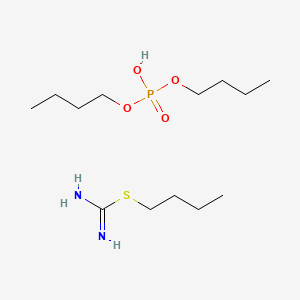

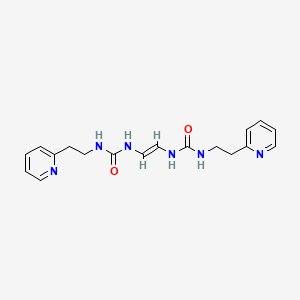

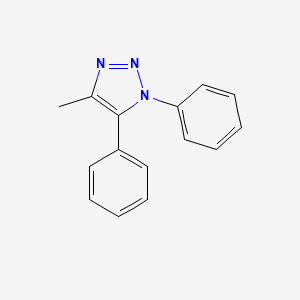
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
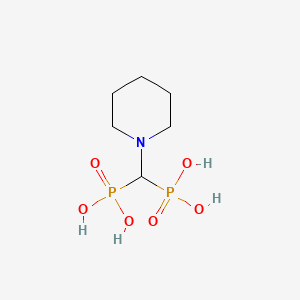
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
